

Monomethyl Itaconate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monomethyl itaconate

Cat. No.: B1649395

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CAS Number: 7338-27-4

Chemical Structure:

- IUPAC Name: 4-methoxy-2-methylidene-4-oxobutanoic acid[1]
- Synonyms: Itaconic Acid Monomethyl Ester, β -Methyl Itaconate, 4-Methyl Itaconate, 4-Methyl Methylenesuccinate[2][3][4]
- Molecular Formula: C₆H₈O₄[1][2]
- Molecular Weight: 144.13 g/mol [1][5]
- SMILES: COC(=O)CC(=C)C(=O)O[1][5]

Introduction

Monomethyl itaconate (MMI) is a monomethyl ester derivative of itaconic acid, a key immunomodulatory metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[3][6] Itaconic acid and its derivatives, including MMI, are at the forefront of research in immunology and drug development due to their potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of **monomethyl itaconate**, including its physicochemical properties, synthesis, and its role in key signaling pathways relevant to therapeutic applications.

Physicochemical Properties

Monomethyl itaconate is a white to almost white crystalline solid.[3] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	7338-27-4	[2][7]
Molecular Formula	C ₆ H ₈ O ₄	[1][2]
Molecular Weight	144.13 g/mol	[1][5]
Melting Point	68-73 °C	[3]
Boiling Point	149 °C at 10 mmHg	[1][5]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml), Ethanol (1-10 mg/ml), and PBS (pH 7.2) (1-10 mg/ml). Soluble in Methanol.	[2][5]
pKa	3.59 ± 0.10 (Predicted)	[5]
Appearance	White to almost white powder/crystal	[3]

Synthesis and Experimental Protocols

Synthesis of Monomethyl Itaconate

A common method for the synthesis of **monomethyl itaconate** is the esterification of itaconic acid with methanol.

Experimental Protocol:

- **Reaction Setup:** To a solution of 2-methylenesuccinic acid (itaconic acid) (5.0 g, 38.4 mmol) in methanol (200 mL), add p-toluenesulfonamide (100 mg) as a catalyst.[8]
- **Reaction Conditions:** Stir the mixture at 40°C for 48 hours.[8]

- Work-up: Concentrate the reaction mixture to dryness under reduced pressure.[8]
- Purification: Add dichloromethane (DCM) (200 mL) to the residue. A precipitate may form, which should be removed by filtration. The filtrate is then concentrated to dryness to yield the **monomethyl itaconate** product as a white solid.[8]
- Characterization: The product can be characterized by mass spectrometry (ESI MS: m/z 145.1 $[M+H]^+$) and 1H NMR (400 MHz, $CDCl_3$): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H).[8]

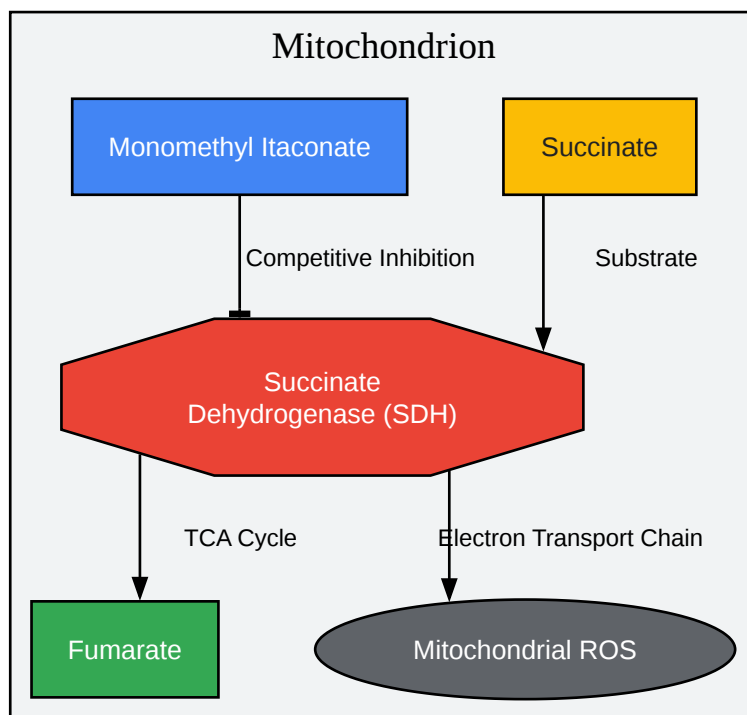
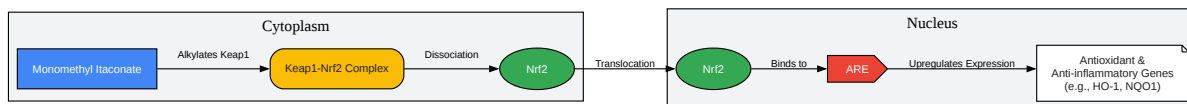
Immunomodulatory Signaling Pathways

Monomethyl itaconate is an active metabolite of certain prodrugs and is presumed to exert its immunomodulatory effects through signaling pathways similar to its parent compound, itaconic acid, and other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).[5] These pathways are critical targets in drug development for inflammatory and autoimmune diseases.

Nrf2 Activation Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response.

- Mechanism: Itaconate and its derivatives act as Nrf2 activators. They alkylate cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the main negative regulator of Nrf2.[9] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.
- Downstream Effects: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
- Therapeutic Relevance: Activation of the Nrf2 pathway by itaconate derivatives has shown protective effects in models of sepsis, acute lung injury, and systemic lupus erythematosus. [9][10]



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